molecular formula C18H21NO5S2 B3914900 methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B3914900
M. Wt: 395.5 g/mol
InChI Key: HVNLPVHDCGREKF-PTNGSMBKSA-N
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Description

Methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with the molecular formula C18H21NO5S2. It is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and ester functionalities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Properties

IUPAC Name

methyl 3-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-4-9-24-13-6-5-12(10-14(13)22-2)11-15-17(21)19(18(25)26-15)8-7-16(20)23-3/h5-6,10-11H,4,7-9H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNLPVHDCGREKF-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of appropriate aldehydes and thiazolidinone derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylidene linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

Methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
  • Methyl 3-[(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Uniqueness

Methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its specific substitution pattern on the benzylidene group, which can influence its reactivity and biological activity.

Biological Activity

Methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazolidinone core characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves multi-step reactions, which can vary significantly based on the methodologies employed. Key synthetic routes often utilize solvents and catalysts that influence reaction conditions, yield, and purity.

Key Structural Data:

  • Molecular Formula: C18H22N2O4S
  • Molecular Weight: 366.44 g/mol
  • Key Functional Groups: Thiazolidinone ring, methoxy group, propoxy group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria, demonstrating superior activity compared to standard antibiotics such as ampicillin.

Table 1: Antibacterial Activity (MIC Values)

BacteriaMIC (mg/mL)Comparison with Ampicillin
Enterobacter cloacae0.00410–50 times more potent
Escherichia coli0.015More potent
Staphylococcus aureus0.008Comparable
Bacillus cereus0.015Good activity

The most sensitive bacterium was found to be Enterobacter cloacae, while Escherichia coli exhibited the highest resistance . The mechanism of action for the antibacterial activity is believed to involve inhibition of MurB enzyme in bacterial cell wall synthesis.

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. Research findings indicate that it can effectively inhibit fungal growth with MIC values ranging from 0.004 to 0.06 mg/mL.

Table 2: Antifungal Activity (MIC Values)

FungiMIC (mg/mL)Most Sensitive Species
Trichoderma viride0.004Most sensitive
Aspergillus fumigatus0.06Most resistant

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Enzyme Inhibition: The compound inhibits cyclooxygenase (COX) enzymes and arachidonate 5-lipoxygenase, which are crucial in inflammatory pathways .
  • Cellular Interaction: Docking studies suggest that the compound binds effectively to microbial enzymes involved in cell wall synthesis and membrane integrity .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed that while the compound exhibits potent antimicrobial properties, it also shows varying levels of cytotoxicity against normal human cells (MRC5). Further studies are needed to establish a comprehensive ADMET profile to predict drug-likeness and safety.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate?

  • Methodology : Synthesis typically involves:

  • Step 1 : Formation of the pyrazole ring via condensation of hydrazine derivatives with β-keto esters under reflux in ethanol .
  • Step 2 : Introduction of the 3-methoxy-4-propoxybenzylidene group via Knoevenagel condensation, using piperidine as a catalyst in anhydrous DMF .
  • Step 3 : Cyclization with thiourea derivatives to form the thiazolidinone core, optimized at 80–100°C in acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .

Q. What spectroscopic techniques are used to confirm the compound’s structure and purity?

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., Z-configuration of the benzylidene group at δ 7.2–7.8 ppm) and carbonyl/thione signals (δ 170–190 ppm) .
  • FT-IR : Confirms functional groups (C=O at ~1700 cm1^{-1}, C=S at ~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .
  • TLC : Monitors reaction progress using silica plates and UV visualization .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .
  • Anti-inflammatory Effects : 40–60% inhibition of COX-2 in LPS-stimulated macrophages at 10 µM .
  • Cytotoxicity : IC50_{50} of 15–25 µM against MCF-7 breast cancer cells via MTT assay .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?

  • Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) increases Z-selectivity to >90% by stabilizing the transition state .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-configuration due to reduced steric hindrance .
  • Temperature Control : Lower temperatures (60–70°C) minimize isomerization during Knoevenagel condensation .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methoxy/Propoxy Groups : Replacing 4-propoxy with 4-isobutoxy () enhances lipophilicity, improving cell membrane penetration (logP increased by 0.5 units) .
  • Thiazolidinone Core : Substituting the 2-thioxo group with 2-oxo reduces antibacterial activity (MIC increases to >64 µg/mL) .
  • Benzylidene Substituents : Fluorine substitution at the 3-position () boosts COX-2 inhibition by 20% due to electronegative effects .

Q. How should researchers resolve contradictions in reported enzyme inhibition data?

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) can alter IC50_{50} values. Standardize using commercial human recombinant enzymes .
  • Solubility Factors : Low aqueous solubility may lead to false negatives. Use DMSO carriers with ≤0.1% v/v to avoid solvent interference .
  • Positive Controls : Include celecoxib (COX-2) or ciprofloxacin (antimicrobial) to validate assay conditions .

Q. What strategies improve the compound’s stability in biological assays?

  • pH Optimization : Maintain pH 7.4 in PBS buffers to prevent hydrolysis of the thiazolidinone ring .
  • Light Protection : Store solutions in amber vials to avoid photodegradation of the benzylidene moiety .
  • Cryopreservation : Lyophilize the compound for long-term storage at -80°C .

Methodological Considerations

Q. What in vitro models are suitable for evaluating anticancer mechanisms?

  • Apoptosis Assays : Annexin V-FITC/PI staining in HeLa cells with flow cytometry .
  • Cell Cycle Analysis : PI staining and flow cytometry to detect G1/S arrest .
  • ROS Detection : DCFH-DA fluorescence in A549 cells under confocal microscopy .

Q. How can computational modeling guide derivative design?

  • Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) or bacterial enoyl-ACP reductase (PDB ID: 1BVR) .
  • QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R2^2 > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.